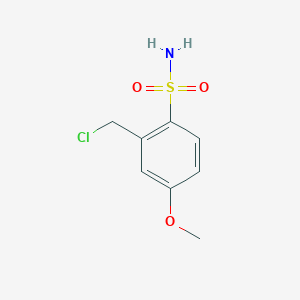

2-(Chloromethyl)-4-methoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(Chloromethyl)-4-methoxybenzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse chemical and biological properties. The presence of a chloromethyl and a methoxy group on the benzene ring suggests potential reactivity and utility in various chemical syntheses.

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves the use of chlorinating reagents or cyclization reactions. For instance, "N-Chloro-N-methoxybenzenesulfonamide" is a chlorinating reagent that can be prepared in high yield and used to chlorinate a variety of substrates, including phenols and anisoles . Similarly, iodobenzene-catalyzed cyclization of 2-aryl-N-methoxyethanesulfonamides with m-chloroperoxybenzoic acid leads to the formation of 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides . These methods could potentially be adapted for the synthesis of 2-(Chloromethyl)-4-methoxybenzenesulfonamide.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic techniques. For example, the Schiff base derived from 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide has been characterized by MS, IR, 1H NMR, 13C NMR, and crystallographically . Similarly, the structure of 4-chloro-2-nitrobenzenesulfonamide and its copper(II) complex has been investigated using spectroscopic methods and DFT calculations . These techniques could be employed to analyze the molecular structure of 2-(Chloromethyl)-4-methoxybenzenesulfonamide.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions. For instance, derivatives of 2-sulfonamido-4,5-dimethoxyphenylacetic acid have been prepared through reactions with different amines . Nitrobenzenesulfonamides have been used for the preparation of secondary amines and for the protection of amines . These reactions highlight the versatility of sulfonamide derivatives in synthetic chemistry, which could be relevant for the chemical reactions of 2-(Chloromethyl)-4-methoxybenzenesulfonamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be determined through experimental and theoretical methods. For example, the structural and vibrational spectroscopic properties of nitrobenzenesulfonamides have been studied using FT-IR, FT-Raman, and DFT calculations . The thermal behavior and electronic characteristics of sulfonamide compounds and their metal complexes have also been investigated . These studies provide insights into the behavior of sulfonamide derivatives under various conditions, which would be applicable to 2-(Chloromethyl)-4-methoxybenzenesulfonamide.

Aplicaciones Científicas De Investigación

Chlorinating Reagent in Organic Synthesis

A structurally simple and reactive chlorinating agent, closely related to 2-(Chloromethyl)-4-methoxybenzenesulfonamide, has been prepared and utilized for chlorinating a wide range of organic compounds, including 1,3-diketones, β-keto esters, and aromatic amines, achieving chlorinated products in good to high yields. This highlights its potential as a versatile reagent in organic synthesis processes (Xiao-Qiu Pu et al., 2016).

Antitumor Activity

Compounds derived from sulfonamide-focused libraries, including molecules structurally related to 2-(Chloromethyl)-4-methoxybenzenesulfonamide, have shown potent cell cycle inhibitory effects in antitumor screens. This demonstrates their potential as antimitotic agents disrupting tubulin polymerization and as antiproliferative agents affecting the cell cycle in cancer cell lines (T. Owa et al., 2002).

Photodynamic Therapy for Cancer Treatment

A new zinc phthalocyanine substituted with a derivative of benzenesulfonamide, exhibiting high singlet oxygen quantum yield, has been synthesized for photodynamic therapy applications. Its properties as a photosensitizer are highly suitable for Type II photodynamic therapy mechanisms, indicating its potential for cancer treatment (M. Pişkin et al., 2020).

Fluorescent Probes for Zn(II)

The synthesis and study of analogs of a Zinquin-related fluorophore, including molecules structurally related to 2-(Chloromethyl)-4-methoxybenzenesulfonamide, have shown that these compounds form fluorescent complexes with Zn(II). This suggests their application as specific fluorophores for detecting Zn(II) in biological systems (M. Kimber et al., 2003).

Antimicrobial and Antifungal Properties

Research has also explored the antimicrobial and antifungal activities of novel benzenesulfonamide derivatives, suggesting their potential use in treating microbial infections. This includes the synthesis and characterization of compounds for their activity against various bacterial and fungal strains, highlighting the versatility of sulfonamide derivatives in pharmaceutical applications (S. Vanparia et al., 2010).

Safety And Hazards

Propiedades

IUPAC Name |

2-(chloromethyl)-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO3S/c1-13-7-2-3-8(14(10,11)12)6(4-7)5-9/h2-4H,5H2,1H3,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSBBSKGAXXYEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)N)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-4-methoxybenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-fluoroanilino)-5-methyl-2-phenethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2519712.png)

![N-[2-(Ethylamino)-2-oxoethyl]-2-fluoro-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2519714.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide](/img/structure/B2519715.png)

![N-(2-Cyanophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2519717.png)

![3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(5-methyl-2-thienyl)-1,2,4-oxadiazole](/img/structure/B2519720.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2519722.png)

![2-[5-(4-Methylphenyl)-4-phenyl-1,2,4-triazol-3-ylthio]acetic acid](/img/structure/B2519726.png)

![1-mesityl-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2519727.png)

![N-(2,4-dimethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2519730.png)

![2-(2-fluorophenoxy)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2519732.png)